(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
Description
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a fluorine atom at the 4-position and a hydroxyl-bearing ethyl group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the fluoropyridyl moiety, which can influence binding affinity and metabolic stability.
Properties
CAS No. |
2227696-68-4 |
|---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Corey-Bakshi-Shibata (CBS) Reduction
The CBS protocol employs a chiral oxazaborolidine catalyst to induce asymmetry. In a representative procedure:
-
Substrate : 1-(4-Fluoropyridin-2-yl)ethanone (10 mmol)
-
Catalyst : (R)-CBS (0.1 eq)
-
Reductant : BH₃·THF (1.2 eq)
-
Conditions : THF solvent, -20°C, 12 h
-
Workup : Quench with MeOH, purify via silica chromatography (ethyl acetate/hexane)
Outcome :
The CBS method achieves high stereoselectivity due to the catalyst’s ability to stabilize the transition state through non-covalent interactions.
Biocatalytic Reduction Using Alcohol Dehydrogenases
Enzymatic reduction offers an eco-friendly alternative:
-
Enzyme : Lactobacillus brevis alcohol dehydrogenase (ADH)
-
Cofactor : NADPH (regenerated via glucose dehydrogenase)
-
Conditions : Phosphate buffer (pH 7.0), 30°C, 24 h
-
Substrate Loading : 50 g/L
Outcome :
| Yield | ee | Productivity (g/L/h) |
|---|---|---|
| 78% | 99% | 2.1 |
Biocatalytic routes avoid harsh reagents and enable aqueous-phase reactions, though substrate solubility limits throughput.
Chiral Resolution of Racemic Mixtures
When asymmetric synthesis is impractical, kinetic resolution provides an alternative:
Enzymatic Kinetic Resolution with Lipases
-
Enzyme : Candida antarctica Lipase B (CAL-B)
-
Substrate : Racemic 1-(4-fluoropyridin-2-yl)ethan-1-ol (20 mmol)
-
Acyl Donor : Vinyl acetate (2 eq)
-
Conditions : TBME solvent, 25°C, 48 h
Outcome :
| Conversion | ee (Product) | Selectivity (E) |
|---|---|---|
| 45% | >99% | 200 |
The (S)-enantiomer is preferentially acetylated, leaving the (R)-alcohol unreacted.
Industrial-Scale Synthesis Considerations
Continuous Flow Hydrogenation
-
Catalyst : Ru-(S)-BINAP immobilized on SiO₂
-
Conditions : 50 bar H₂, 80°C, residence time 30 min
-
Productivity : 1.2 kg/L/day
Advantages :
Solvent Selection and Recycling
-
Optimal Solvent : 2-MeTHF (renewable, low toxicity)
-
Recycling Rate : 90% recovery via distillation
Data Summary of Key Methods
| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Scale |
|---|---|---|---|---|
| CBS Reduction | (R)-CBS | 85 | 98 | Lab |
| Biocatalytic Reduction | L. brevis ADH | 78 | 99 | Pilot |
| Continuous Hydrogenation | Ru-(S)-BINAP/SiO₂ | 95 | 97 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of (1S)-1-(4-fluoropyridin-2-yl)ethanone.
Reduction: Formation of (1S)-1-(4-fluoropyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol, differing primarily in substituent patterns on the pyridine ring or the presence of additional functional groups:
Key Observations :
- The trifluoromethyl group in compounds like (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol introduces strong electron-withdrawing effects, which may alter solubility and reactivity .
- Chirality : High enantiomeric excess (≥97.5%) is achievable via biocatalytic methods, as seen in Arran Chemical’s synthesis , whereas traditional chemical reductions (e.g., NaBH₄) yield slightly lower stereochemical purity (87–90% ee) for phenyl-based analogues .
Key Observations :
- Sodium borohydride reductions () are highly efficient for ketone-to-alcohol conversions, achieving yields up to 98% .
- Nickel-catalyzed hydrogenation () offers an eco-friendly alternative but lacks explicit yield data for pyridyl substrates .
- Biocatalytic methods () emphasize sustainability and scalability, critical for industrial applications .
Physicochemical and Analytical Data
- Purity and Characterization :
- Spectroscopic Data: NMR and MS data for phenyl ethanol analogues confirm structural integrity (e.g., [α]D²⁰ = +15.2 for (R)-1-(4-fluorophenyl)ethan-1-ol) .
Q & A
Q. What are the primary synthetic routes for (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves chiral reduction of a ketone precursor (e.g., 4-fluoropyridin-2-yl ketone) using asymmetric catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic reduction with alcohol dehydrogenases. Key parameters include:
- Temperature : Lower temperatures (0–5°C) improve enantiomeric excess (ee) but may slow reaction kinetics.
- Catalyst loading : 5–10 mol% for CBS systems; higher loadings risk side-product formation.
- Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance solubility of intermediates.
Contaminants like residual starting materials or diastereomers can arise from incomplete reduction; purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical .
Q. How is the stereochemical configuration of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol validated?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers.
- Optical rotation : Compare observed [α]D values with literature data for (S)-configured alcohols.
- X-ray crystallography : Definitive confirmation via single-crystal analysis of derivatives (e.g., Mosher ester) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR identify pyridinyl protons (δ 8.2–8.5 ppm) and fluorine coupling patterns.
- MS : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation pathways.
- IR : Hydroxyl stretch (~3300 cm) and aromatic C-F vibrations (~1200 cm) .
Advanced Research Questions
Q. How can enantioselective synthesis of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol be optimized for >95% ee?
- Methodological Answer :
- Asymmetric catalysis : Use Ru-BINAP complexes or Jacobsen’s catalysts for ketone reductions.
- Biocatalysis : Screen engineered ketoreductases (e.g., Codexis KREDs) with NADPH cofactor recycling.
- Process optimization : Adjust pH (7–8 for enzymatic reactions) and employ continuous flow systems to enhance ee and scalability .
Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC values in enzyme inhibition assays)?
- Methodological Answer :
- Assay validation : Verify enzyme purity (SDS-PAGE) and activity (positive controls like known inhibitors).
- Stereochemical impact : Test both enantiomers to rule out off-target effects.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding modes with fluoropyridinyl groups and active-site residues .
Q. How does the fluoropyridinyl moiety influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rat) to measure CYP450-mediated oxidation rates.
- Isotope labeling : F or F NMR tracks metabolic byproducts.
- Comparative studies : Replace fluorine with Cl or H to assess electronic effects on half-life .
Key Notes
- Methodological focus : Emphasized experimental design, data validation, and mechanistic insights.
- Advanced vs. Basic : Clear distinction via technical depth (e.g., ee optimization vs. basic synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
